8-Chloronaphthalen-1-amine is a synthetic organic compound with the chemical formula C₁₀H₈ClN. It can be synthesized through various methods, including the diazotization of 8-naphthylamine followed by treatment with cuprous chloride [].
8-Chloronaphthalen-1-amine, also known as 1-amino-8-chloronaphthalene, is an organic compound with the molecular formula and a molecular weight of 177.63 g/mol. This compound features a naphthalene ring substituted with an amino group and a chlorine atom, which contributes to its chemical reactivity and potential applications in various fields. It typically appears as a solid with a melting point of 93-94°C .
Research indicates that 8-Chloronaphthalen-1-amine and its derivatives exhibit biological activity, particularly in the development of fluorescent markers. These markers are used to label lipid droplets in cells, showing low toxicity in biological systems. This application has been demonstrated in studies involving HeLa cancer cells and L929 normal cells. Moreover, the compound's derivatives have been explored for their potential therapeutic effects due to their interactions with biological systems.
The synthesis of 8-Chloronaphthalen-1-amine can be achieved through several methods:
The applications of 8-Chloronaphthalen-1-amine are diverse:
Studies on the interactions of 8-Chloronaphthalen-1-amine highlight its potential as a building block for more complex molecules. Its reactivity allows it to form various derivatives that can exhibit enhanced properties or functionalities, particularly in medicinal chemistry and materials science. Interaction studies also focus on its role in environmental chemistry, particularly regarding its capacity to bind with heavy metals and other pollutants.
8-Chloronaphthalen-1-amine shares structural similarities with several related compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1-Amino-5-chloronaphthalene | C10H8ClN | Substituted at position 5 instead of position 1 |
1-Bromo-8-chloronaphthalene | C10H6BrCl | Contains a bromine atom instead of an amino group |
8-Chloroquinoline | C9H6ClN | Contains a quinoline structure rather than naphthalene |
2-Amino-5-chlorobenzophenone | C13H10ClN | Benzophenone structure with amino and chloro groups |
The unique positioning of the amino group on the naphthalene ring significantly influences the chemical reactivity and biological activity of 8-Chloronaphthalen-1-amine compared to these similar compounds.